molecular formula C20H18ClNO2 B1326586 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid CAS No. 862710-23-4

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid

Cat. No.: B1326586
CAS No.: 862710-23-4
M. Wt: 339.8 g/mol
InChI Key: FQVMBVAIHQHJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C20H18ClNO2 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Repurposing Chloroquine-containing Compounds

  • Chloroquine and its derivatives have been explored beyond their antimalarial applications due to their interesting biochemical properties. Research efforts have focused on repurposing these compounds for managing various infectious and noninfectious diseases, with studies highlighting the rationale behind their use, chemical structures, and potential therapeutic applications. This approach is motivated by the low cost, tolerability, and broad biochemical activity of chloroquine-related compounds (Njaria, Okombo, Njuguna, & Chibale, 2015).

Antioxidant and Neuroprotective Effects

  • Phenolic acids, including derivatives like chlorogenic acid (CGA), have garnered attention due to their practical, biological, and pharmacological effects. CGA, found in green coffee extracts and tea, plays therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, and antiviral effects. These properties suggest a potential for these compounds in lipid and glucose metabolism regulation, offering treatment avenues for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Anticancer and Chemotherapeutic Synergy

  • Novel phosphorylated carboxylic acids derivatives have been investigated for their psychotropic activity, highlighting the potential of these compounds in developing new drugs with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties. Such research indicates the versatility of carboxylic acid derivatives in therapeutic drug development, particularly in enhancing cognitive functions and offering neuroprotective benefits (Semina et al., 2016).

Environmental and Toxicological Studies

  • The environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants, which share structural similarities with chloroquine derivatives, have been reviewed to understand their impact on health and ecosystems. This research underlines the importance of evaluating the environmental and health implications of widely used chemical compounds (Liu & Mabury, 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action in biological systems .

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-12H,3H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVMBVAIHQHJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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